molecular formula C18H16N2O2 B6344872 ethyl 5-{[1,1'-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate CAS No. 132726-35-3

ethyl 5-{[1,1'-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate

Cat. No.: B6344872
CAS No.: 132726-35-3
M. Wt: 292.3 g/mol
InChI Key: HRFOAPKKNYVKBG-UHFFFAOYSA-N
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Description

Ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate is an organic compound that features a biphenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate typically involves the reaction of biphenyl derivatives with pyrazole carboxylates under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl-pyrazole linkage .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The biphenyl and pyrazole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[1,1’-biphenyl]-4-yl}-1H-pyrazole-3-carboxylate is unique due to the combination of the biphenyl and pyrazole structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 3-(4-phenylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)17-12-16(19-20-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFOAPKKNYVKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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